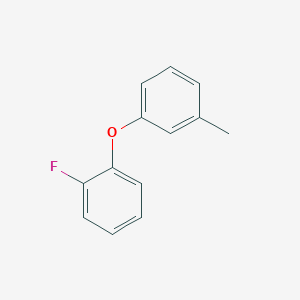

m-(2-Fluorophenoxy)toluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-(2-Fluorophenoxy)toluene is an organic compound . It is also known by other names such as 2-Fluoro-3’-methyldiphenyl Ether and 2-Fluorophenyl m-Tolyl Ether .

Synthesis Analysis

Unfortunately, the specific synthesis process for m-(2-Fluorophenoxy)toluene is not available from the search results .Molecular Structure Analysis

The molecular formula of m-(2-Fluorophenoxy)toluene is C13H11FO . Its molecular weight is 202.23 .Chemical Reactions Analysis

The specific chemical reactions involving m-(2-Fluorophenoxy)toluene are not available from the search results .Physical And Chemical Properties Analysis

M-(2-Fluorophenoxy)toluene is a liquid at 20°C . It has a specific gravity of 1.13 . The flash point is 94°C .科学的研究の応用

Formation and Dissociation of Hydrogen-Bonded Complexes

A study investigated the formation and dissociation of hydrogen-bonded solute-solvent complexes involving toluene. The research demonstrated how 2-methoxyphenol (2MP) forms weak complexes with toluene, showcasing the role of intra- and intermolecular hydrogen bonds. This finding is significant for understanding solute-solvent interactions and could influence the design of solvents and reaction conditions in chemical syntheses (Zheng et al., 2006).

Microbial Fuel Cells for Toluene Conversion

Research into microbial fuel cells (MFC) has shown the capability of converting gaseous toluene into electricity. This application not only provides a method for the bioremediation of toluene but also introduces an innovative approach for generating energy from organic pollutants (Li et al., 2013).

Photostabilizers from Toluene Derivatives

A study on toluene-2,4-diisocyanate has led to the development of new combined phenol/hindered amine photo- and thermal-stabilizers. These stabilizers, derived from reactions with different phenols and HAS (hindered amine stabilizers), offer potential applications in improving the stability of polymers against degradation from light and heat (Mosnáček et al., 2003).

Biotransformation of Toluene to Catechols

The biotransformation of benzene and toluene to catechols through the action of phenol hydroxylase has been demonstrated. This process involves the successive hydroxylation of toluene to produce catechols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals (Ma et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-fluoro-2-(3-methylphenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTPKDJFHJHNPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608849 |

Source

|

| Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-(2-Fluorophenoxy)toluene | |

CAS RN |

78850-78-9 |

Source

|

| Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。